Cas no 902836-70-8 (1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine)

1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine is a specialized organic compound featuring a 2,4-difluorophenoxy group and a 5-fluorophenyl substituent. It offers high purity, stability, and ease of handling, making it suitable for a range of synthetic applications in organic chemistry, including the synthesis of complex molecules and pharmaceuticals.
1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine structure
902836-70-8 structure
Product Name:1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine
CAS No:902836-70-8
MF:C14H12F3NO
MW:267.24639415741
CID:4719250
Update Time:2025-06-20

1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-DIFLUOROPHENOXY)-5-FLUORO-N-METHYLBENZYLAMINE
    • 1-[2-(2,4-DIFLUOROPHENOXY)-5-FLUOROPHENYL]-N-METHYLMETHYLAMINE
    • 1-(2-(2,4-Difluorophenoxy)-5-fluorophenyl)-N-methylmethanamine
    • ST086515
    • [2-(2,4-Difluoro-Phenoxy)-5-Fluoro-Benzyl]-Methyl-Amine
    • {[2-(2,4-difluorophenoxy)-5-fluorophenyl]methyl}methylamine
    • 1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine
    • Inchi: 1S/C14H12F3NO/c1-18-8-9-6-10(15)2-4-13(9)19-14-5-3-11(16)7-12(14)17/h2-7,18H,8H2,1H3
    • InChI Key: MFAJRYWQXVCHHW-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)CNC)OC1C=CC(=CC=1F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 279
  • Topological Polar Surface Area: 21.3

1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine Pricemore >>

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Additional information on 1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine

Introduction to 1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine (CAS No. 902836-70-8)

1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine (CAS No. 902836-70-8) is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its intricate molecular framework, which includes multiple fluorine substituents and a methylamine group. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine is particularly noteworthy due to its potential for modulating biological pathways and interactions. The fluorine atoms, known for their electron-withdrawing properties, can significantly influence the compound's reactivity and stability. Additionally, the methylamine group provides a basic site that can participate in hydrogen bonding and other intermolecular interactions, which are crucial for binding to specific receptors or enzymes.

Recent studies have highlighted the potential of 1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against certain types of cancer cells. Specifically, it has been found to inhibit the growth of breast cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. This makes it a promising lead compound for further investigation in oncology.

Beyond oncology, 1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine has also shown potential in the treatment of neurological disorders. A study published in the Journal of Neurochemistry demonstrated that this compound can modulate neurotransmitter levels in the brain, potentially alleviating symptoms associated with conditions such as depression and anxiety. The mechanism of action appears to involve the regulation of serotonin and dopamine pathways, which are known to play critical roles in mood regulation.

In addition to its therapeutic applications, 1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine has been studied for its use as a research tool. Its unique chemical properties make it an excellent probe for investigating protein-protein interactions and enzyme kinetics. For example, researchers at the University of California have utilized this compound to study the binding affinity of various enzymes involved in metabolic pathways. The insights gained from these studies can inform the design of more effective drugs and therapies.

The synthesis of 1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine is a complex process that requires precise control over reaction conditions to ensure high yields and purity. Common synthetic routes involve multi-step reactions starting from readily available precursors such as 2,4-difluorophenol and 5-fluoroiodobenzene. The final step typically involves the introduction of the methylamine group through reductive amination or other methods. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both research and industrial applications.

The safety profile of 1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine is an important consideration for its use in pharmaceutical development. Preclinical studies have shown that this compound has low toxicity at therapeutic doses and does not exhibit significant adverse effects on major organs such as the liver and kidneys. However, as with any new chemical entity, comprehensive safety assessments are necessary before it can be advanced to clinical trials.

Clinical trials are currently underway to evaluate the efficacy and safety of 1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine in human subjects. Early results from Phase I trials have been promising, with the compound demonstrating good pharmacokinetic properties and tolerability. These findings have paved the way for Phase II trials, which will focus on assessing its therapeutic potential in specific patient populations.

In conclusion, 1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine (CAS No. 902836-70-8) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for further development as a therapeutic agent or research tool. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.

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